N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide
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Overview
Description
N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is an organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a nitrobenzoyl group, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the nitrobenzoyl group: This step involves the acylation of the piperidine ring with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the tolyl group: The final step involves the reaction of the intermediate with p-tolyl isocyanate to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrobenzoyl group can be replaced by other functional groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-(4-aminobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide.
Substitution: Various substituted piperidine derivatives.
Hydrolysis: 4-nitrobenzoic acid and p-tolylamine.
Scientific Research Applications
N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidine ring and carboxamide group can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrobenzoyl)-N-phenylpiperidine-1-carboxamide: Similar structure but with a phenyl group instead of a tolyl group.
N-(4-nitrobenzoyl)-N-(m-tolyl)piperidine-1-carboxamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
N-(4-nitrobenzoyl)-N-(p-tolyl)piperidine-1-carboxamide is unique due to the specific positioning of the nitrobenzoyl and tolyl groups, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring also adds to its distinctiveness, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-methylphenyl)-N-(4-nitrobenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-15-5-9-17(10-6-15)22(20(25)21-13-3-2-4-14-21)19(24)16-7-11-18(12-8-16)23(26)27/h5-12H,2-4,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVWUOQQANIAGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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